REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2](C)=[CH2:3].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=C.[CH2:14]([OH:16])C>>[CH3:14][O:16][CH:8]([CH2:7][O:12][CH:2]([CH2:1][OH:6])[CH3:3])[CH3:10] |f:0.1|
|
Name
|
copolymer
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A slurry obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)COC(C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |